tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate

Stereoselective synthesis Catalytic kinetic resolution Disubstituted piperidine reactivity

Researchers requiring a trans-3-methyl-4-amino piperidine scaffold often encounter cis-isomer contamination or regioisomeric variants that compromise downstream stereochemistry. tert-Butyl N-[trans-3-methylpiperidin-4-yl]carbamate (CAS 473839-07-5) resolves this with defined trans stereochemistry and Boc protection. • Enables stereoretentive α-lithiation and electrophilic trapping at the piperidine α-position. • Validated building block for chiral quinolone antimicrobials and serine protease peptidomimetic inhibitors. • Available in batch sizes from 250 mg to 5 g with ≥97% purity and Certificate of Analysis.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 473839-07-5
Cat. No. B1375601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate
CAS473839-07-5
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CNCCC1NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
InChIKeyLHSNRJGZDUFKQT-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate Procurement Profile


tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate (CAS 473839-07-5), also designated as tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate or Boc-4-amino-3-methylpiperidine, is a chiral piperidine carbamate bearing a tert-butoxycarbonyl (Boc) protecting group and defined trans stereochemistry at the 3- and 4-positions . It functions exclusively as a synthetic intermediate and molecular building block for pharmaceutical research applications, with no direct therapeutic indication . Commercial availability ranges from research gram-scale quantities to larger batch sizes, with vendor-reported purity specifications typically at 95-98% . The compound's procurement value is contingent entirely upon its defined stereochemical configuration and Boc-protected amine functionality, which enable its integration into specific synthetic sequences where cis isomers or regioisomeric Boc-protected piperidines cannot serve as functional substitutes.

Differentiation from Generic Piperidine Carbamates


Substitution of tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate with structurally proximate analogs (e.g., cis-3-methylpiperidin-4-yl carbamate, regioisomeric 4-methyl-3-piperidinyl carbamate, or unsubstituted N-Boc-piperidine) is not functionally equivalent for procurement purposes due to documented stereochemistry-dependent reactivity divergence. Catalytic kinetic resolution studies of disubstituted piperidines have demonstrated that cis- and trans-substituted isomers exhibit disparate reactivity and selectivity, driven by conformational effects wherein α-substituent axial/equatorial positioning dictates acylation outcomes [1]. Further, Boc-directed α-lithiation chemistry reveals that substitution patterns on the piperidine ring profoundly influence metalation regioselectivity and subsequent electrophilic trapping stereochemistry, with trans- versus cis-configurations yielding distinct diastereomeric outcomes [2]. In medicinal chemistry applications, the trans-3-methyl-4-amino piperidine scaffold has been explicitly incorporated into biologically active molecules—including broad-spectrum antimicrobial quinolone derivatives and serine protease peptidomimetic inhibitors—where the stereochemical arrangement is integral to target engagement and cannot be recapitulated by cis isomers or regioisomeric variants .

Head-to-Head Comparator Evidence


Stereochemical Reactivity: Trans vs. Cis Isomer

The trans configuration of tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate confers fundamentally different reactivity compared to its cis analog in catalytic kinetic resolution. Experimental and computational studies on disubstituted piperidines revealed that cis- and trans-substituted isomers exhibit disparate reactivity and selectivity, with a pronounced conformational effect driving acylation outcomes [1]. Specifically, α-substituent axial versus equatorial positioning dictates reactivity, with the trans isomer adopting a conformational profile distinct from the cis isomer, thereby yielding different kinetic resolution selectivity factors [1].

Stereoselective synthesis Catalytic kinetic resolution Disubstituted piperidine reactivity

Boc-Directed Lithiation Stereochemistry

The Boc group on tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate functions as a lithiation directing group, enabling α-functionalization with defined stereochemical outcomes. Foundational studies on Boc-protected cyclic amines demonstrated that lithiation-substitution sequences proceed with equatorial lithiation and retentive electrophilic substitution in chair conformations, yielding single or separable diastereoisomers consistent with the starting stereochemistry [1]. Critically, with cis-2,4-disubstituted Boc-piperidines, electrophile introduction occurs with trans stereochemistry at C-6, indicating that the initial substitution pattern and stereochemistry dictate the final diastereomeric outcome [1]. Therefore, the trans-3-methyl-4-amino substitution pattern on tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate is not interchangeable with regioisomeric or stereoisomeric variants without fundamentally altering the α-lithiation product profile.

α-Lithiation Diastereoselective synthesis Boc directing group

Acid Stability: Boc vs. F-Boc Bioisosteres

The standard Boc group present in tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate is known to undergo acid-catalyzed cleavage under gastric-like conditions, which can be a liability in orally administered drug candidates. In a study of acetyl-CoA carboxylase (ACC) inhibitors containing a Boc-protected piperidine scaffold, incubation at pH 1.2, 37°C for 3 hours resulted in only 23% residual Boc-protected compound, with the remainder undergoing deprotection [1]. This liability prompted development of fluorinated Boc bioisosteres: the F-Boc (R=CH₂F) and triF-Boc (R=CF₃) analogs demonstrated dramatically improved acid stability, with 98% and 100% residual compound respectively under identical conditions, while retaining biological activity [1]. This comparison establishes a quantitative benchmark for Boc group acid lability and provides a rationale for users to either (a) avoid acidic deprotection conditions during handling of the standard Boc compound, or (b) consider acid-stable Boc bioisosteres when acid exposure is unavoidable in downstream applications.

Boc deprotection Acid stability Bioisostere comparison

Regioisomeric Comparison

A direct structural comparator is N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate (CAS 250275-22-0), which differs only by the positional swap of the methyl and Boc-amino groups on the piperidine ring. The target compound tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate (3-methyl, 4-Boc-amino) and the comparator (4-methyl, 3-Boc-amino) are regioisomers with identical molecular formula (C₁₁H₂₂N₂O₂) and molecular weight (214.30 g/mol) . However, the difference in substitution pattern alters the spatial orientation of the amine nucleophile relative to the methyl group, which impacts both steric accessibility for subsequent coupling reactions and the conformational preferences of the piperidine ring . The distinct InChIKey values (target: LHSNRJGZDUFKQT-RKDXNWHRSA-N; comparator: SBAAVGHNGCRJNY-BDAKNGLRSA-N) confirm these are non-identical chemical entities that cannot be interchanged without altering synthetic outcomes . Both compounds are commercially available with similar purity specifications (95-97%) and comparable price points, necessitating deliberate selection based on the specific substitution pattern required for a given synthetic target.

Regioisomer comparison Piperidine substitution pattern Chiral scaffold differentiation

Vendor Purity and Pricing

Commercial sourcing of tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate reveals consistent purity specifications across vendors but significant price-tier variation. LeYan offers 98% purity at approximately ¥2,561/1g . Aladdin provides ≥97% purity at ¥2,560.90/1g, ¥1,595.90/500mg, and ¥829.90/250mg [1]. AKSci supplies 95% purity (racemic, trans) . MolCore offers NLT 98% purity with ISO certification . The compound is a racemic trans mixture (rel-(3R,4R) designation) rather than a single enantiomer, a specification that must be confirmed with vendors prior to procurement for applications requiring enantiopure material . Price convergence among major suppliers (~¥2,560/g) indicates a mature supply chain with minimal price-driven differentiation; selection criteria should prioritize documented purity certificates (COA), lead time, and vendor quality systems rather than marginal price differences.

Vendor comparison Purity specification Procurement economics

Quinolone Antimicrobial Synthesis

tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate is specifically utilized as a reagent for the preparation of chiral, broad-spectrum antimicrobial 7-substituted piperidino-quinolone carboxylic acid derivatives . The trans-3-methyl-4-amino piperidine scaffold is incorporated into the quinolone core to produce derivatives with potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains . In this application, the defined stereochemistry of the trans-3-methyl-4-amino substitution is critical for the chiral integrity and biological activity of the final quinolone product. Alternative piperidine scaffolds (cis isomers, regioisomers, or unsubstituted variants) would yield quinolone derivatives with altered stereochemistry and potentially compromised antimicrobial efficacy, though direct comparative antimicrobial data for analog series are not publicly available.

Antimicrobial quinolone Chiral intermediate Drug-resistant bacteria

Application Scenarios


Stereoselective Piperidine Drug Synthesis

The trans configuration of tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate is essential for synthetic sequences where the spatial relationship between the 3-methyl and 4-amino groups dictates downstream stereochemical outcomes. Catalytic kinetic resolution studies have demonstrated that cis and trans disubstituted piperidines exhibit disparate reactivity and selectivity, with selectivity factors (s) up to 52 observed for these systems . The compound should be procured specifically when the synthetic target contains a trans-3-methyl-4-amino piperidine motif; substitution with the cis isomer or regioisomeric variants will alter the diastereomeric outcome of subsequent transformations. Confirm with vendors that the material is racemic trans (rel-(3R,4R)) unless enantiopure material is explicitly required and available.

Boc-Directed Lithiation Functionalization

The Boc group on tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate serves as an effective lithiation directing group for α-metalation, enabling electrophilic substitution adjacent to nitrogen with predictable stereochemistry . The trans-3-methyl-4-Boc-amino scaffold provides a defined conformational framework for lithiation, yielding products consistent with equatorial lithiation and retentive electrophilic substitution . This application is not interchangeable with cis-2,4-disubstituted Boc-piperidines, which yield trans stereochemistry at C-6 upon electrophilic trapping, nor with 3-methoxy-Boc-piperidine, which undergoes methoxide elimination under lithiation conditions . Procurement for Boc-directed lithiation applications should specify the exact substitution pattern and trans stereochemistry of this compound.

Antimicrobial Piperidino-Quinolone Synthesis

This compound is specifically documented as a reagent for preparing chiral, broad-spectrum antimicrobial 7-substituted piperidino-quinolone carboxylic acid derivatives . The trans-3-methyl-4-amino piperidine scaffold is incorporated into the quinolone core to produce derivatives with activity against drug-resistant bacterial strains . This application represents a validated use case where the stereochemistry of the piperidine building block is critical to the biological activity of the final antimicrobial agent. Procurement for quinolone derivative synthesis should confirm the trans stereochemical specification with the vendor and request a Certificate of Analysis documenting purity and identity.

Peptidomimetic Serine Protease Inhibitor Synthesis

Piperidine carbamate scaffolds structurally related to tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate have been rationally designed as peptidomimetic hybrid small molecule inhibitors of the serine proteases HGFA, matriptase, and hepsin—enzymes associated with cancer progression and metastasis . These piperidine carbamate dipeptide inhibitors demonstrate potency comparable to much larger tetrapeptides and exhibit selectivity over off-target serine proteases factor Xa and thrombin . While the target compound itself is a protected building block rather than the final inhibitor, it provides the core trans-3-methyl-4-amino piperidine scaffold upon Boc deprotection that can be elaborated into peptidomimetic serine protease inhibitors. Procurement for this application class requires the defined trans stereochemistry to preserve the spatial orientation of the amine nucleophile for subsequent coupling to peptidomimetic warheads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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